Cas no 1783732-51-3 ((2-fluorothiazol-4-yl)methanamine)

(2-Fluorothiazol-4-yl)methanamine is a fluorinated heterocyclic amine with a thiazole core, offering versatile reactivity for pharmaceutical and agrochemical applications. The fluorine substitution at the 2-position enhances electron-withdrawing properties, influencing the compound's stability and binding affinity in molecular interactions. The primary amine functional group enables straightforward derivatization, facilitating its use as a building block in medicinal chemistry for the synthesis of bioactive compounds. Its structural features make it valuable for designing kinase inhibitors, antimicrobial agents, and other targeted therapeutics. The compound's well-defined reactivity profile and compatibility with common synthetic methodologies underscore its utility in drug discovery and fine chemical synthesis.
(2-fluorothiazol-4-yl)methanamine structure
1783732-51-3 structure
Product Name:(2-fluorothiazol-4-yl)methanamine
CAS No:1783732-51-3
MF:C4H5FN2S
MW:132.159302473068
MDL:MFCD28654556
CID:5220636
PubChem ID:84648158
Update Time:2025-05-20

(2-fluorothiazol-4-yl)methanamine Chemical and Physical Properties

Names and Identifiers

    • (2-fluorothiazol-4-yl)methanamine
    • 4-Thiazolemethanamine, 2-fluoro-
    • MDL: MFCD28654556
    • Inchi: 1S/C4H5FN2S/c5-4-7-3(1-6)2-8-4/h2H,1,6H2
    • InChI Key: WHPSIIQLTLOOTF-UHFFFAOYSA-N
    • SMILES: S1C=C(CN)N=C1F

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Additional information on (2-fluorothiazol-4-yl)methanamine

Recent Advances in the Application of (2-fluorothiazol-4-yl)methanamine (CAS: 1783732-51-3) in Chemical Biology and Pharmaceutical Research

The compound (2-fluorothiazol-4-yl)methanamine (CAS: 1783732-51-3) has recently emerged as a key building block in medicinal chemistry and chemical biology research. This fluorine-containing thiazole derivative exhibits unique physicochemical properties that make it particularly valuable in drug discovery and development. Recent studies have highlighted its potential as a versatile scaffold for the synthesis of bioactive molecules targeting various disease pathways.

Structural analyses reveal that the 2-fluorothiazole moiety provides enhanced metabolic stability and improved binding affinity compared to non-fluorinated analogs. The electron-withdrawing effect of the fluorine atom at the 2-position influences the electronic distribution of the thiazole ring, potentially leading to stronger interactions with biological targets. The primary amine functionality at the 4-position offers an excellent handle for further derivatization, enabling the construction of diverse molecular architectures.

In recent synthetic applications, researchers have utilized (2-fluorothiazol-4-yl)methanamine as a precursor for the development of kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its incorporation into novel EGFR inhibitors showing improved selectivity profiles. The fluorinated thiazole core was found to participate in critical hydrogen bonding interactions with the kinase hinge region, while maintaining favorable pharmacokinetic properties.

Another significant application has been in the design of PET (positron emission tomography) radiotracers. The fluorine atom in (2-fluorothiazol-4-yl)methanamine can serve as a natural label for 18F substitution, facilitating the development of imaging agents for neurological disorders. Recent preclinical studies have shown promising results in targeting amyloid plaques, with improved blood-brain barrier penetration compared to previous generation tracers.

The safety profile and synthetic accessibility of (2-fluorothiazol-4-yl)methanamine have also been investigated. Recent toxicological assessments indicate favorable in vitro safety parameters, with no significant cytotoxicity observed at pharmacologically relevant concentrations. Synthetic routes have been optimized to allow multigram-scale production with high purity (>98%), as reported in a 2023 Organic Process Research & Development publication.

Looking forward, researchers are exploring the potential of (2-fluorothiazol-4-yl)methanamine in targeted protein degradation strategies. Preliminary results suggest that incorporation of this scaffold into PROTAC molecules may enhance proteasome recruitment efficiency. Further structure-activity relationship studies are ongoing to fully elucidate the molecular determinants of its biological activity across different target classes.

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